molecular formula C25H31N3O4S2 B2568003 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-83-6

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Katalognummer B2568003
CAS-Nummer: 533868-83-6
Molekulargewicht: 501.66
InChI-Schlüssel: WPNSYWDLCOHYCT-QPLCGJKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of this compound is C25H31N3O4S2. The structure includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also contains a benzamide moiety with a sulfamoyl group attached to it .

Wissenschaftliche Forschungsanwendungen

Antifungal and Immunomodulating Activities

Benzothiazole derivatives have been studied for their antifungal and immunomodulating activities. Research indicates that certain benzothiazole compounds, especially those with specific chemical characteristics such as ether substitution at the side chain, exhibit significant in vivo antifungal activity despite limited in vitro effects against Candida. This discrepancy is attributed to the metabolization of benzothiazole derivatives into active antifungal compounds and their potential to enhance protective immune responses alongside direct antifungal effects (Schiaffella & Vecchiarelli, 2001).

Amyloid Imaging in Alzheimer's Disease

Another area of application for benzothiazole derivatives is in the imaging of amyloid plaques in Alzheimer's disease. Compounds based on benzothiazole structures have been developed as radioligands for positron emission tomography (PET) imaging to detect amyloid deposits in the brain, contributing to the early detection of Alzheimer's and the evaluation of anti-amyloid therapies (Nordberg, 2007).

LC-MS/MS Study of Degradation Processes

Research focusing on the stability and degradation pathways of benzothiazole derivatives provides valuable information for understanding their environmental impact and pharmacokinetic properties. A study on nitisinone (NTBC), a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS), revealed insights into its stability under various conditions and identified major degradation products. Such studies are crucial for assessing the risks and benefits of medical applications of benzothiazole derivatives (Barchańska et al., 2019).

Pharmacological Activities of Benzothiazoles

Benzothiazoles are recognized for their broad spectrum of pharmacological activities. A review covering patents from 2010 to 2014 discussed the development of benzothiazole-based chemotherapeutic agents, highlighting their anticancer, antimicrobial, and anti-inflammatory properties. This review underscores the importance of the benzothiazole nucleus in drug discovery and its potential in the development of therapies for various ailments (Kamal et al., 2015).

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S2/c1-4-28-23-21(32-5-2)12-9-13-22(23)33-25(28)26-24(29)18-14-16-20(17-15-18)34(30,31)27(3)19-10-7-6-8-11-19/h9,12-17,19H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSYWDLCOHYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.